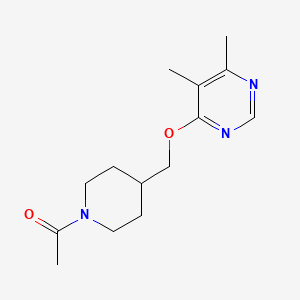

1-(4-(((5,6-Dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)ethan-1-one

Description

Properties

IUPAC Name |

1-[4-[(5,6-dimethylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O2/c1-10-11(2)15-9-16-14(10)19-8-13-4-6-17(7-5-13)12(3)18/h9,13H,4-8H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQVAJZNNAQYETM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CN=C1OCC2CCN(CC2)C(=O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar compounds have been found to interact withorexin receptors , which are a family of G protein-coupled receptors. These receptors, consisting of orexin-1 (OX1) and orexin-2 (OX2) subtypes, are expressed throughout the central nervous system.

Mode of Action

Modulation of orexin receptors has been associated with the control of sleep and wakefulness. Therefore, it can be hypothesized that this compound may interact with its targets to influence these physiological processes.

Biological Activity

1-(4-(((5,6-Dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)ethan-1-one is a synthetic organic compound notable for its complex structure and potential biological activities. This compound features a piperidine ring, a dimethylpyrimidine moiety, and an ethanone group, suggesting diverse pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 306.37 g/mol. The presence of multiple functional groups indicates potential interactions with various biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₂₂N₄O₂ |

| Molecular Weight | 306.37 g/mol |

| Structure | Structure |

The biological activity of this compound is hypothesized to involve interaction with specific enzymes or receptors. Preliminary studies suggest that the compound may inhibit certain cellular pathways, leading to various therapeutic effects.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study evaluated the compound against several bacterial strains and reported promising results in inhibiting growth:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 µg/mL |

| Escherichia coli | 100 µg/mL |

| Pseudomonas aeruginosa | 75 µg/mL |

Antiviral Activity

The compound has also been investigated for its antiviral properties. A related study demonstrated that derivatives of dimethylpyrimidine exhibited inhibitory effects on viral replication in vitro:

- Ebola Virus Inhibition : Compounds based on similar structures showed EC50 values ranging from 0.64 µM to 0.93 µM, indicating effective inhibition of viral entry mechanisms .

Anticancer Potential

Preliminary investigations into the anticancer potential of this compound suggest it may induce apoptosis in cancer cells. A case study involving cell line assays revealed:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 12.5 |

| MCF7 | 15.3 |

These results indicate that the compound may serve as a lead candidate for further development in cancer therapeutics.

Case Studies

Several case studies have highlighted the efficacy of similar compounds in clinical settings:

- Study on Antiviral Activity : A group synthesized and tested various piperidine derivatives for their ability to inhibit viral infections, finding that modifications to the piperidine ring significantly enhanced activity against multiple viruses.

- Antimicrobial Evaluation : Another research project focused on the synthesis of piperidine-based compounds, revealing strong antimicrobial activity against Gram-positive and Gram-negative bacteria.

Comparison with Similar Compounds

Table 1: Key Structural and Hypothetical Pharmacological Differences

Key Differentiators

Core Heterocycle: The target’s pyrimidine core (vs. pyrazolo-pyrimidine or pyrido-pyrimidinone in ) may reduce steric hindrance, enhancing binding to flat enzyme active sites (e.g., tyrosine kinases). The 5,6-dimethyl groups on pyrimidine likely increase lipophilicity, improving membrane permeability compared to unsubstituted analogues .

Sulfonyl groups in may enhance solubility but increase susceptibility to enzymatic cleavage. The ethanone group in the target is smaller than the 3-methylbutanone in , possibly reducing off-target interactions.

Biological Activity: Compounds with pyrazolo-pyrimidine cores () are documented as kinase inhibitors (e.g., JAK2 IC50 < 10 nM), suggesting the target may share similar potency but with selectivity modulated by dimethylpyrimidine . The dimethylamino group in could enhance basicity, favoring lysosomal trapping and prolonged intracellular retention compared to the target’s neutral ethanone .

Q & A

Q. Basic

- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry (e.g., pyrimidine C-H signals at δ 8.2–8.5 ppm; piperidine methylene protons at δ 3.5–4.0 ppm) .

- Mass Spectrometry (HRMS) : Validate molecular weight (expected [M+H]⁺: ~347.2 g/mol) .

- HPLC : Use C18 columns (acetonitrile/water mobile phase) to assess purity (>95%) .

How can researchers address low yields during the coupling of the pyrimidine and piperidine moieties?

Q. Advanced

- Solvent Optimization : Test polar aprotic solvents (DMF, DMSO) with microwave-assisted heating to enhance reaction rates .

- Catalyst Screening : Evaluate Pd catalysts (e.g., Pd(OAc)₂) for cross-coupling steps .

- Protection Strategies : Protect the piperidine nitrogen with Boc groups to prevent side reactions, followed by deprotection with TFA .

What experimental approaches resolve contradictions in reported biological activity (e.g., enzyme inhibition vs. no activity)?

Q. Advanced

- Assay Validation : Replicate studies using standardized protocols (e.g., ATP-binding assays for kinase inhibition) .

- Control Compounds : Include known inhibitors (e.g., staurosporine) to validate assay conditions .

- Structural Confirmation : Re-synthesize the compound and verify purity, as impurities may skew results .

How does the 5,6-dimethyl substitution on the pyrimidine ring influence target binding?

Q. Advanced

- Molecular Docking : Compare with analogs lacking methyl groups. The dimethyl groups enhance hydrophobic interactions in kinase ATP pockets (e.g., CDK2) .

- SAR Studies : Synthesize derivatives with mono-methyl or bulkier substituents to map steric effects .

What in vitro models are suitable for pharmacokinetic profiling?

Q. Advanced

- Metabolic Stability : Use liver microsomes (human/rat) to measure half-life (t½) and CYP450 interactions .

- Permeability : Conduct Caco-2 cell assays to predict intestinal absorption .

- Plasma Protein Binding : Equilibrium dialysis to assess % bound vs. free compound .

How can computational methods predict off-target effects?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.